molecular formula C10H15BrN2S B13261422 N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13261422
M. Wt: 275.21 g/mol
InChI Key: AXEKOIHNMVUWEM-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is an organic compound that features a brominated thiophene ring attached to a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1-methylpyrrolidin-3-amine. The reaction is usually carried out in the presence of a suitable base and solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromine atom in the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The pyrrolidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
  • N-[(4-bromothiophen-2-yl)methyl]-3,5-dichloroaniline
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific combination of a brominated thiophene ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15BrN2S

Molecular Weight

275.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H15BrN2S/c1-13-3-2-9(6-13)12-5-10-4-8(11)7-14-10/h4,7,9,12H,2-3,5-6H2,1H3

InChI Key

AXEKOIHNMVUWEM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CS2)Br

Origin of Product

United States

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